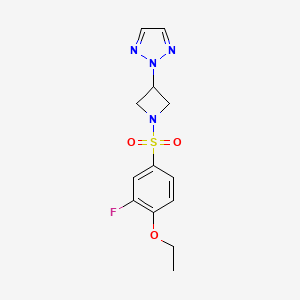
2-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole-based azetidinyl sulfonamide that has been synthesized through a multistep reaction process. The compound has been found to exhibit significant biological activity, making it a promising candidate for further research.
Applications De Recherche Scientifique
Anticancer Potential
A study explored the synthesis of new naproxen derivatives, including compounds related to 1,2,4-triazoles, for anticancer activity. These compounds demonstrated significant activity against prostate cancer cell lines, indicating potential applications in cancer treatment (Han et al., 2018).
Chemical Synthesis and Characterization
Research on regioselective synthesis of fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride highlights the versatility of these compounds in chemical synthesis. This method extends to the synthesis of various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles and other azole heterocycles, which are otherwise challenging to access (Thomas & Fokin, 2018).
Catalytic Transformations
A study demonstrated that N-sulfonyl-1,2,3-triazoles can react with water in the presence of a rhodium catalyst to produce α-amino ketones. This transformation, combined with copper(I)-catalyzed 1,3-dipolar cycloaddition with N-sulfonyl azides, achieves regioselective 1,2-aminohydroxylation of terminal alkynes (Miura et al., 2012).
Fluorescent Molecular Probes
Research into fluorescent molecular probes synthesized compounds with strong solvent-dependent fluorescence, correlated with solvent polarity. These compounds, with a "push-pull" electron transfer system, are useful in developing ultrasensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).
Antibacterial and Antiproliferative Activities
Studies on the synthesis of 1,2,3-triazole derivatives have shown promising antibacterial and antiproliferative activities. For instance, certain sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives exhibited notable antibacterial activity and radical scavenging ability (Sreerama et al., 2020). Similarly, 1-(4′-sulfamoylphenyl)-1,2,3-triazole derivatives displayed antiproliferative activity against various cancer cell lines, highlighting their potential as lead compounds for antitumor drugs (Li et al., 2018).
Propriétés
IUPAC Name |
2-[1-(4-ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O3S/c1-2-21-13-4-3-11(7-12(13)14)22(19,20)17-8-10(9-17)18-15-5-6-16-18/h3-7,10H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRRDYYDEDOKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2663254.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2663255.png)

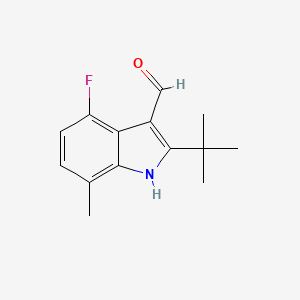
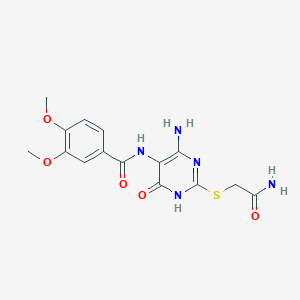
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2663262.png)

![2,2,2-Trifluoroethyl N-[2-(dimethylamino)ethyl]carbamate;hydrochloride](/img/structure/B2663265.png)
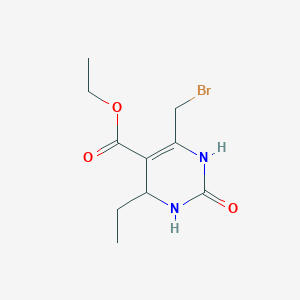
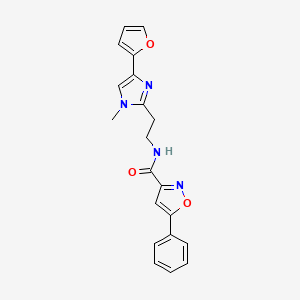
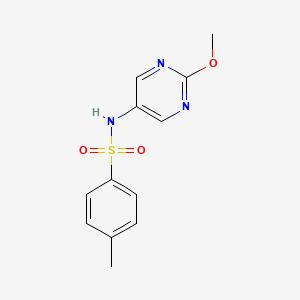
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2663273.png)